molecular formula C19H21Cl2N3O B11487795 2-(bicyclo[2.2.1]hept-2-yl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

2-(bicyclo[2.2.1]hept-2-yl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B11487795
M. Wt: 378.3 g/mol
InChI Key: NQRNYWUEUYSGNC-UHFFFAOYSA-N
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Description

2-{BICYCLO[221]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{BICYCLO[221]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE typically involves multiple steps One common approach is the formation of the bicyclo[22The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{BICYCLO[2.2.1]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-{BICYCLO[2.2.1]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{BICYCLO[2.2.1]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETAMIDE: This compound shares the bicyclic core but lacks the pyrazole ring and the dichlorophenyl group.

    2,3-DICHLORO-BICYCLO[2.2.1]HEPTANE: This compound has a similar bicyclic structure but different substituents.

    Methyl 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE: This compound has a similar core structure but different functional groups.

Uniqueness

2-{BICYCLO[2.2.1]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE is unique due to its combination of a bicyclic core, a pyrazole ring, and a dichlorophenyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C19H21Cl2N3O

Molecular Weight

378.3 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H21Cl2N3O/c20-16-4-3-14(17(21)10-16)11-24-6-5-18(23-24)22-19(25)9-15-8-12-1-2-13(15)7-12/h3-6,10,12-13,15H,1-2,7-9,11H2,(H,22,23,25)

InChI Key

NQRNYWUEUYSGNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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